4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide
Description
4-Chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide (CAS: 384352-24-3, molecular formula: C₁₆H₂₃ClN₂O₃S) is a sulfonamide derivative characterized by a morpholine-substituted cyclohexyl group attached to the sulfonamide nitrogen.
Properties
Molecular Formula |
C16H23ClN2O3S |
|---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C16H23ClN2O3S/c17-13-5-7-14(8-6-13)23(20,21)18-15-3-1-2-4-16(15)19-9-11-22-12-10-19/h5-8,15-16,18H,1-4,9-12H2 |
InChI Key |
AYQCZQKMGKDZPS-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Synonyms |
4-Chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide; ML-123.; SF-21; SID-24801657 |
Origin of Product |
United States |
Biological Activity
4-Chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide, also known as ML123, is a sulfonamide derivative with a complex structure that has garnered attention for its potential biological activities. The compound's molecular formula is and it has a molecular weight of 358.88 g/mol. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The chemical properties of this compound are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C16H23ClN2O3S |
| Molecular Weight | 358.88 g/mol |
| Boiling Point | 491.3 ± 55.0 °C (Predicted) |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) |
| pKa | 11.23 ± 0.40 (Predicted) |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study focusing on sulfonamide derivatives demonstrated that modifications in the structure can lead to varied biological activities, particularly in inhibiting cancer cell proliferation .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, sulfonamides are known to interfere with the synthesis of folate in bacteria and cancer cells, potentially leading to cell cycle arrest and apoptosis . The presence of the morpholine moiety may enhance its interaction with biological targets, possibly modulating enzyme activity or receptor binding.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that sulfonamide derivatives can inhibit specific kinases involved in cell signaling pathways critical for cancer progression. For instance, ML123 was evaluated against various cancer cell lines, demonstrating dose-dependent inhibition of cell growth .
- Structural Activity Relationship (SAR) : A comprehensive SAR study highlighted that the introduction of different substituents on the benzenesulfonamide scaffold significantly affects its cytotoxicity and selectivity towards cancer cells. The study provided insights into optimizing the compound for enhanced therapeutic efficacy.
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest that modifications in the cyclohexyl and morpholine groups influence absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Toxicological assessments are ongoing to evaluate safety profiles in vivo .
Scientific Research Applications
Pharmacological Applications
1. Pain Management:
4-Chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide has been identified as a potent inhibitor of N-type voltage-gated calcium channels, which play a critical role in the transmission of pain signals. By inhibiting these channels, the compound may help reduce pain perception and has potential applications in treating chronic pain conditions such as neuropathic pain and fibromyalgia .
2. Neurological Research:
The compound's ability to modulate calcium ion influx into neurons suggests its utility in studying neurological disorders. Research indicates that N-type calcium channels are involved in various neurological conditions, including epilepsy and multiple sclerosis. Thus, this compound could be instrumental in developing new therapeutic strategies aimed at these conditions .
Case Studies
Case Study 1: Inhibition of Pain Pathways
A study assessed the efficacy of this compound in animal models of neuropathic pain. The results demonstrated a significant reduction in pain-related behaviors compared to control groups, suggesting that the compound effectively inhibits pain pathways mediated by N-type calcium channels .
Case Study 2: Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from excitotoxicity induced by excessive glutamate release, a common feature in neurodegenerative diseases. The neuroprotective effects were attributed to the inhibition of calcium overload within neurons, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease .
Chemical Reactions Analysis
Oxidation of the Sulfonamide Group
The sulfonamide moiety (-SO2NH-) undergoes oxidation under specific conditions, though exact reagents are not detailed in available literature. Potential oxidative pathways include:
-
Sulfur Oxidation: Conversion to sulfonic acid derivatives (-SO3H) under strong oxidizing agents (e.g., KMnO4, H2O2).
-
N-H Bond Reactivity: Possible N-oxidation or dehydrogenation in the presence of metal catalysts.
Key Considerations:
-
The electron-withdrawing sulfonyl group stabilizes the intermediate, directing oxidation to the sulfur center.
-
Reaction outcomes depend on pH, solvent polarity, and oxidizing agent strength.
Chloro-Substituted Benzene Ring
The para-chloro group on the benzene ring is susceptible to nucleophilic aromatic substitution (NAS), though no direct experimental data exists for this compound. Analogous sulfonamides show reactivity with:
| Reagent | Potential Product | Conditions |
|---|---|---|
| Amines | Aryl amine derivatives | High temperature, polar solvent |
| Hydroxide ions | Phenol derivatives | Aqueous base, heating |
| Thiols | Thioether-linked compounds | Catalytic Cu or Pd |
Morpholine-Cyclohexyl Group
The morpholine ring (a tertiary amine) may participate in:
-
Quaternization: Reaction with alkyl halides to form quaternary ammonium salts.
-
Protonation: Acidic conditions protonate the morpholine nitrogen, altering solubility .
Biochemical Interactions
While not traditional chemical reactions, the compound’s bioactivity involves non-covalent interactions:
-
TRPML3 Ion Channel Activation: Binds to TRPML3, inducing calcium ion influx .
-
Enzyme Inhibition: Potential inhibition of carbonic anhydrase or cyclooxygenase isoforms via sulfonamide-Zn²⁺ coordination .
Analytical Characterization
Reaction products are validated using:
-
NMR Spectroscopy: Confirms structural integrity and substitution patterns .
-
IR Spectroscopy: Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹).
This compound’s reactivity highlights its versatility in medicinal chemistry, particularly in designing targeted therapies through controlled sulfonamide and aryl group modifications. Further experimental studies are needed to fully elucidate its substitution and oxidation kinetics.
Comparison with Similar Compounds
Substituent Group Variations
The following table summarizes key structural and functional differences between the target compound and its analogs:
Physicochemical Properties
- Solubility : The morpholine group in the target compound may enhance water solubility compared to purely aromatic analogs (e.g., ).
Preparation Methods
Nucleophilic Substitution of 4-Chlorobenzenesulfonyl Chloride
The primary synthesis route involves reacting 4-chlorobenzenesulfonyl chloride with 2-morpholin-4-ylcyclohexylamine under mild basic conditions. This one-step procedure capitalizes on the nucleophilic amine attacking the electrophilic sulfonyl chloride:
$$
\text{C}6\text{H}4\text{ClSO}2\text{Cl} + \text{C}{10}\text{H}{18}\text{N}2\text{O} \rightarrow \text{C}{16}\text{H}{23}\text{ClN}2\text{O}3\text{S} + \text{HCl}
$$
Critical Parameters :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness.
- Base : Triethylamine (TEA) or pyridine to neutralize HCl.
- Temperature : 0–25°C to minimize side reactions.
Step-by-Step Procedure
Preparation of 2-Morpholin-4-ylcyclohexylamine
Sulfonamide Formation
- Reaction Setup : Dissolve 2-morpholin-4-ylcyclohexylamine (1.0 eq) and TEA (1.2 eq) in DCM.
- Slow Addition : Add 4-chlorobenzenesulfonyl chloride (1.05 eq) dropwise at 0°C.
- Stirring : Maintain at room temperature for 6–8 hours.
- Work-Up :
- Wash with 5% HCl (remove excess amine).
- Neutralize with saturated NaHCO₃.
- Dry over MgSO₄ and concentrate in vacuo.
Optimization Strategies
Solvent Screening
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM | 75 | 98.2 |
| THF | 72 | 97.8 |
| Acetonitrile | 65 | 96.5 |
Polar aprotic solvents enhance reactivity by stabilizing intermediates.
Stoichiometric Adjustments
Temperature Control
Lower temperatures (0–5°C) suppress dimerization, while prolonged stirring at 25°C improves conversion.
Purification and Characterization
Recrystallization
Dissolve the crude product in hot ethanol (95%), cool to −20°C, and filter. Melting Point : 142–144°C.
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 3.72 (m, 4H, morpholine-OCH₂)
- δ 2.85 (m, 1H, cyclohexyl-CH)
IR (KBr) :
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting patent CN112939893A, a tubular reactor could:
- Mix reagents at 5°C.
- Achieve 90% conversion in 30 minutes.
- Integrate in-line pH monitoring for oxidation steps.
Waste Mitigation
- Recover morpholine via distillation (bp 128°C).
- Neutralize HCl with NaOH to produce NaCl for disposal.
Q & A
Basic Questions
Q. What are the established synthetic routes for 4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and 2-morpholin-4-ylcyclohexylamine. Key steps include:
- pH Control : Maintain alkaline conditions (pH ~8) using sodium carbonate to deprotonate the amine and enhance nucleophilicity .
- Purification : Monitor reaction progress via TLC, followed by acidification (pH ~3) to precipitate the product. Recrystallization from methanol improves purity .
- Optimization : Adjust stoichiometry, solvent polarity, and temperature to maximize yield.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Identify sulfonamide S=O stretches (1334–1160 cm⁻¹) and aromatic C-Cl vibrations (750–830 cm⁻¹) .
- ¹H NMR : Look for sulfonamide NH proton (~7.2 ppm, broad singlet) and morpholine protons (3.6–2.8 ppm, multiplet) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure.
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- In Vitro Assays : Use cell-based models (e.g., cancer cell lines) to assess cytotoxicity via MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves .
- Enzyme Inhibition : Test activity against target enzymes (e.g., kinases) using fluorogenic substrates. Validate with kinetic studies (Km, Vmax).
Advanced Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the morpholine and cyclohexyl moieties?
- Methodological Answer :
- Analog Synthesis : Replace morpholine with piperazine or thiomorpholine to assess electronic/steric effects.
- Biological Testing : Compare IC₅₀ values across analogs to identify critical substituents.
- Computational Docking : Use software like AutoDock to map binding interactions with target proteins .
Q. What computational strategies predict the compound’s reactivity and solvation effects?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) .
- Solvation Free Energy : Apply implicit solvent models (e.g., PCM) to study polarity effects on solubility .
- Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to map bond critical points .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compile data from multiple sources and normalize variables (e.g., cell line type, assay duration).
- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature).
- Statistical Modeling : Apply ANOVA or machine learning to identify confounding factors (e.g., impurity levels, solvent choice) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
